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Compound of Interest

Compound Name: 1-Palmitoyl-3-bromopropanediol

Cat. No.: B15549989 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
This technical guide addresses the spectral data (Nuclear Magnetic Resonance - NMR, and

Mass Spectrometry - MS) for 1-Palmitoyl-3-bromopropanediol. Despite a comprehensive

search of scientific literature and chemical databases, specific experimental spectral data for 1-
Palmitoyl-3-bromopropanediol could not be located. This suggests that the compound is

either not widely synthesized or that its characterization data is not publicly available.

This document instead provides a detailed overview of the expected spectral characteristics of

1-Palmitoyl-3-bromopropanediol based on the analysis of its constituent chemical moieties.

Furthermore, it presents spectral data for closely related and structurally similar compounds,

namely 3-bromo-1,2-propanediol and 1-palmitoyl-glycerol, to serve as a reference for

researchers working with similar molecules. This guide also includes a generalized

experimental protocol for the synthesis and spectral analysis of such compounds and a logical

workflow for data acquisition and interpretation.

Predicted Spectral Characteristics of 1-Palmitoyl-3-
bromopropanediol
The structure of 1-Palmitoyl-3-bromopropanediol consists of a propanediol backbone, a

palmitoyl ester group at the 1-position, and a bromine atom at the 3-position.
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Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals corresponding to the different

proton environments in the molecule.

Protons
Predicted Chemical
Shift (ppm)

Multiplicity Notes

Palmitoyl chain CH₃ ~0.88 Triplet
Terminal methyl

group.

Palmitoyl chain

(CH₂)n
~1.25 Multiplet

Long methylene

chain.

Palmitoyl chain β-CH₂ ~1.60 Multiplet

Methylene group

adjacent to the

carbonyl.

Palmitoyl chain α-CH₂ ~2.30 Triplet

Methylene group

attached to the

carbonyl.

Propanediol C2-H ~4.0-4.2 Multiplet

Methine proton, likely

coupled to protons on

C1 and C3.

Propanediol C1-H₂ ~4.1-4.3 Multiplet

Methylene protons

adjacent to the ester,

deshielded.

Propanediol C3-H₂ ~3.5-3.7 Multiplet
Methylene protons

adjacent to bromine.

Propanediol C2-OH Variable Singlet (broad)

Hydroxyl proton,

chemical shift is

concentration and

solvent dependent.

Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the carbon skeleton.
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Carbon
Predicted Chemical Shift
(ppm)

Notes

Palmitoyl chain CH₃ ~14 Terminal methyl carbon.

Palmitoyl chain (CH₂)n ~22-32
Methylene carbons of the long

chain.

Palmitoyl chain C=O ~173 Carbonyl carbon of the ester.

Propanediol C1 ~65-70
Carbon attached to the ester

oxygen.

Propanediol C2 ~68-72
Carbon bearing the hydroxyl

group.

Propanediol C3 ~35-40 Carbon attached to bromine.

Predicted Mass Spectrometry (MS) Data
In a mass spectrum, one would expect to observe the molecular ion peak ([M]⁺) and

characteristic fragmentation patterns. Due to the presence of bromine, a characteristic isotopic

pattern ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio) would be expected for bromine-

containing fragments.

Expected Molecular Weight: C₁₉H₃₇BrO₃ ≈ 392.19 g/mol (for ⁷⁹Br) and 394.19 g/mol (for

⁸¹Br).

Key Fragmentation Patterns:

Loss of the bromine atom.

Cleavage of the palmitoyl chain.

Loss of water from the hydroxyl group.

Spectral Data of Structurally Related Compounds
Due to the absence of data for the target molecule, the following tables summarize the

available spectral information for relevant precursors and analogues.
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Spectral Data for 3-Bromo-1,2-propanediol
¹H NMR (CDCl₃) Chemical Shift (ppm) Multiplicity

CH₂Br 3.58 - 3.70 Multiplet

CHOH 3.85 - 3.95 Multiplet

CH₂OH 3.75 - 3.85 Multiplet

OH Variable Broad Singlet

¹³C NMR (CDCl₃) Chemical Shift (ppm)

CH₂Br ~36

CHOH ~71

CH₂OH ~64

Mass Spectrum (EI) m/z Relative Intensity

154/156 [M]⁺ Low

75 [M - Br]⁺ High

45 [CH₂OH-CH₂]⁺ High

Experimental Protocols
The following are generalized methods for the synthesis and spectral analysis of a compound

like 1-Palmitoyl-3-bromopropanediol.

Synthesis of 1-Palmitoyl-3-bromopropanediol
A plausible synthetic route would involve the selective esterification of 3-bromo-1,2-propanediol

with palmitoyl chloride.

Reactants: 3-bromo-1,2-propanediol, palmitoyl chloride, a non-nucleophilic base (e.g.,

pyridine or triethylamine), and an anhydrous aprotic solvent (e.g., dichloromethane or THF).
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Procedure:

Dissolve 3-bromo-1,2-propanediol in the anhydrous solvent under an inert atmosphere

(e.g., nitrogen or argon).

Add the base and cool the mixture in an ice bath.

Slowly add a solution of palmitoyl chloride in the same solvent.

Allow the reaction to warm to room temperature and stir for several hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with water or a dilute acid solution.

Extract the product with an organic solvent.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product using column chromatography on silica gel.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane

(TMS) as an internal standard (0 ppm).

Acquisition:

Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

Acquire ¹³C NMR spectra on the same instrument.

Perform 2D NMR experiments (e.g., COSY, HSQC) to aid in structure elucidation.

Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Analysis:

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g.,

Electrospray Ionization - ESI, or Electron Ionization - EI).

Acquire the mass spectrum over a relevant m/z range.

Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data for

structural confirmation.

Workflow Diagrams
The following diagrams illustrate the logical flow of synthesis, analysis, and data interpretation.

3-bromo-1,2-propanediol +
Palmitoyl Chloride

Esterification Reaction
(Base, Solvent)

Aqueous Workup
& Extraction Column Chromatography Pure 1-Palmitoyl-3-bromopropanediol

Click to download full resolution via product page

Caption: Synthesis and Purification Workflow.
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NMR Analysis

Mass Spectrometry Analysis

Prepare NMR Sample
(Deuterated Solvent)

Acquire ¹H NMR

Acquire ¹³C NMR

Acquire 2D NMR
(COSY, HSQC)

NMR Spectral Data

Structure Elucidation
& Verification

Prepare MS Sample
(Volatile Solvent)

Acquire Full Scan MS

Acquire Tandem MS (MS/MS)

MS Spectral Data

Purified Product

Click to download full resolution via product page

Caption: Spectral Analysis Workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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